molecular formula C13H15ClN2O2 B2938519 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide CAS No. 2411283-45-7

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide

Cat. No.: B2938519
CAS No.: 2411283-45-7
M. Wt: 266.73
InChI Key: KCOPLIMKZJACBU-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group, an indole moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Propanamide Group: The propanamide group can be introduced by reacting the intermediate compound with propanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Apoptosis: In cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]acetamide
  • 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]butanamide
  • 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]pentanamide

Uniqueness

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(14)12(17)15-7-6-10-9-4-2-3-5-11(9)16-13(10)18/h2-5,8,10H,6-7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOPLIMKZJACBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1C2=CC=CC=C2NC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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